molecular formula C15H21NO4 B1334051 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid CAS No. 284493-60-3

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid

Cat. No.: B1334051
CAS No.: 284493-60-3
M. Wt: 279.33 g/mol
InChI Key: MBWMIEZHOLGJBM-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Acids in Microbiological Studies

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid, a compound related to propanoic acid derivatives, has been studied in the context of organic acids in microbiological research. For instance, Rimbault et al. (1993) examined the formation of propanoic acid derivatives, including phenylacetic and 4-hydroxyphenylacetic acids, in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon (Rimbault et al., 1993).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds structurally related to this compound. For example, Pajouhesh et al. (2000) described the enantioselective synthesis of related compounds, emphasizing the importance of the tert-butoxycarbonyl group in the synthesis process (Pajouhesh et al., 2000). Similarly, Qin et al. (2014) explored the synthesis of a key intermediate of Biotin, which involves the tert-butoxycarbonyl amino group (Qin et al., 2014).

Crystallographic Studies

Jankowska et al. (2002) investigated the crystal structure of a compound with a tert-butoxycarbonyl group, highlighting the role of N-methylation in peptide conformation (Jankowska et al., 2002).

Catalysis and Chemical Transformations

Heydari et al. (2007) demonstrated the use of the tert-butoxycarbonyl group in the N-tert-butoxycarbonylation of amines, highlighting its efficiency and environmental friendliness in chemical transformations (Heydari et al., 2007). Patra et al. (2012) synthesized diastereomers of a carboxylic acid derivative containing a tert-butyl group, exploring their use in medicinal organometallic chemistry (Patra et al., 2012).

Asymmetric Synthesis and Pharmaceutical Applications

Kubryk and Hansen (2006) reported on the asymmetric synthesis of a β-amino acid pharmacophore, involving the tert-butoxycarbonyl group (Kubryk & Hansen, 2006).

Properties

IUPAC Name

3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWMIEZHOLGJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373554
Record name 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-60-3
Record name 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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